REACTION_CXSMILES
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[Cl:1][C:2]1[C:3]([F:10])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[CH:11]([Mg]Br)=[CH2:12]>C1COCC1>[Cl:1][C:2]1[C:3]([F:10])=[C:4]([CH:5]([OH:6])[CH:11]=[CH2:12])[CH:7]=[CH:8][CH:9]=1
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Name
|
|
Quantity
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2.36 g
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Type
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reactant
|
Smiles
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ClC=1C(=C(C=O)C=CC1)F
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Name
|
|
Quantity
|
29.8 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
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20 mL
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Type
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reactant
|
Smiles
|
C(=C)[Mg]Br
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
while stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was continued at −78° C
|
Type
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CUSTOM
|
Details
|
quenched with 1 N HCl
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with EtOAc (2×)
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Type
|
WASH
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Details
|
the combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
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FILTRATION
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Details
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The solids were filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |